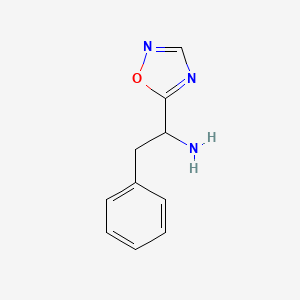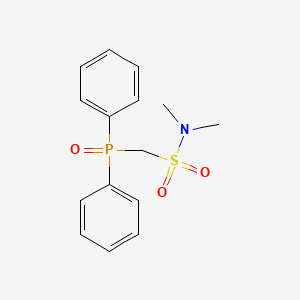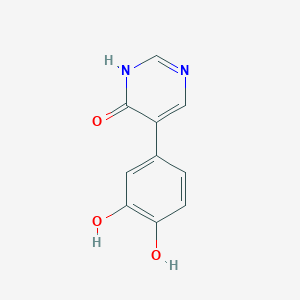
5-(3,4-Dihydroxyphenyl)pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dihydroxyphenyl)pyrimidin-4(1H)-one is an organic compound with a pyrimidine ring substituted by a 3,4-dihydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydroxyphenyl)pyrimidin-4(1H)-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with a suitable pyrimidine precursor under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-Dihydroxyphenyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
5-(3,4-Dihydroxyphenyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 5-(3,4-Dihydroxyphenyl)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can participate in redox reactions, potentially modulating oxidative stress and influencing cellular signaling pathways. The pyrimidine ring may interact with nucleic acids or proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with different substituents.
3-Hydroxy-4-methoxyphenylacetic acid: Contains a phenyl group with hydroxyl and methoxy substituents.
Uniqueness
5-(3,4-Dihydroxyphenyl)pyrimidin-4(1H)-one is unique due to the presence of both a pyrimidine ring and a 3,4-dihydroxyphenyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
687623-55-8 |
|---|---|
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
5-(3,4-dihydroxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8N2O3/c13-8-2-1-6(3-9(8)14)7-4-11-5-12-10(7)15/h1-5,13-14H,(H,11,12,15) |
Clé InChI |
AZZWOYQCSJEVAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CN=CNC2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


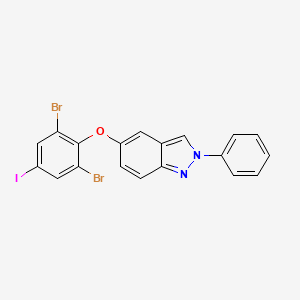


![6-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B13104196.png)
![7H-Pyrano[2,3-d]pyrimidine](/img/structure/B13104201.png)

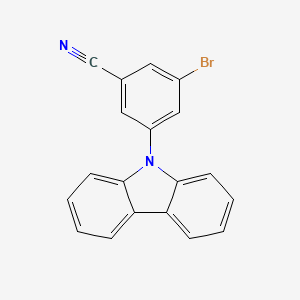
![2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol](/img/structure/B13104222.png)
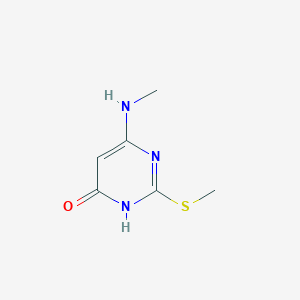
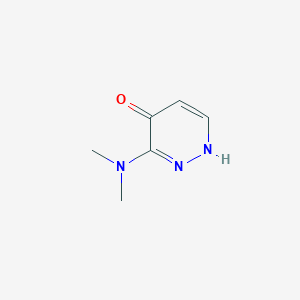
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)

